3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione

Phosphodiesterase cAMP cGMP

3-Methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione, systematically referred to as propentofylline (HWA-285), is a trisubstituted xanthine derivative that exhibits a unique dual mechanism of action. While structurally related to pentoxifylline (which contains a 7-methyl group), the 7-propyl substitution on the purine core confers a distinct pharmacological selectivity profile.

Molecular Formula C15H23N4O3+
Molecular Weight 307.37 g/mol
Cat. No. B12354004
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione
Molecular FormulaC15H23N4O3+
Molecular Weight307.37 g/mol
Structural Identifiers
SMILESCCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)CCCCC(=O)C
InChIInChI=1S/C15H23N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10,12H,4-9H2,1-3H3/q+1
InChIKeyPOGISAMZFLRXFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Propentofylline (3-Methyl-1-(5-oxohexyl)-7-propylxanthine) Procurement Guide: Defined Differentiation for Research Use


3-Methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione, systematically referred to as propentofylline (HWA-285), is a trisubstituted xanthine derivative that exhibits a unique dual mechanism of action [1]. While structurally related to pentoxifylline (which contains a 7-methyl group), the 7-propyl substitution on the purine core confers a distinct pharmacological selectivity profile [2]. This compound is neither a generic phosphodiesterase (PDE) inhibitor nor a simple adenosine antagonist, but rather functions simultaneously as a PDE inhibitor, an adenosine reuptake inhibitor, and a selective acetylcholinesterase inhibitor, making simple in-class substitution chemically and pharmacologically inappropriate [3].

1 Multi-target xanthine probe – PDE inhibition, adenosine reuptake blockade, acetylcholinesterase inhibition
2 Reported PDE4 selectivity context – differential isoform profile vs. pentoxifylline
3 Adenosine A1 receptor binding context – combined with nucleoside transporter inhibition

Why 3-Methyl-1-(5-oxohexyl)-7-propylxanthine Cannot Be Replaced by Generic Methylxanthines in Precision Pharmacology


In-class substitution with pentoxifylline, caffeine, or other 1,3,7-trisubstituted xanthines is not functionally equivalent and can lead to contradictory experimental outcomes. Propentofylline uniquely exhibits a marked selectivity toward PDE IV over PDE III, whereas its closest structural analog, pentoxifylline, does not show this discrimination [1]. Furthermore, propentofylline acts as a competitive inhibitor of adenosine A1 receptors (Ki ~20 µM) and nucleoside transporters [2], a mechanism not significantly shared by pentoxifylline. Simply replacing propentofylline with a generic PDE inhibitor fails to recapitulate the simultaneous modulation of cyclic nucleotide and adenosinergic signaling that defines this molecule's pharmacological fingerprint.

Target
Propentofylline
PDE4 selectivity, A1 antagonism, AChE inhibition simultaneously
Typical substitute
Pentoxifylline / generic PDE inhibitor
Lacks PDE4 selectivity; may shift cAMP/cGMP signaling interpretation
Risk
Caffeine or other methylxanthines produce opposite directional effects in anoxia models, risking contradictory model-response interpretation.
Context
In-class substitution cannot recapitulate simultaneous cAMP, adenosine, and cholinergic modulation; adenosine A1 affinity and AChE inhibition are not present in many analogs.

Quantitative Differentiation Data for Propentofylline (HWA-285) Against Structural Analogs


PDE Isoform Selectivity: Propentofylline vs. Pentoxifylline & Torbafylline in Rat Heart Cytosol

Propentofylline is the only compound among the four tested xanthines that exhibits marked selectivity for PDE IV (rolipram-sensitive) over PDE III (cGMP-inhibited), while pentoxifylline, torbafylline, and albifylline inhibit both cAMP-specific isoforms with equal potency (IC50 in the 10^-4 M range) [1]. Against PDE II (cGMP-stimulated), propentofylline was the most potent inhibitor (IC50 = 20 µM) [1].

PDE isoform selectivity
Head-to-head
Propentofylline: PDE II IC₅₀ = 20 µM; marked PDE IV over PDE III selectivity
Pentoxifylline / Torbafylline: no selectivity, IC₅₀ ~10⁻⁴ M
Supports PDE4-specific pathway study fit
Rat heart cytosol, Mono Q HPLC, [³H]cAMP/cGMP assay
Phosphodiesterase cAMP cGMP

Human Acetylcholinesterase (hAChE) Inhibition: Propentofylline vs. Pentoxifylline & Caffeine

In a direct in vitro comparison, propentofylline is the most potent AChE inhibitor among the three tested xanthines: propentofylline hAChE IC₅₀ = 6.40 µM, compared to pentoxifylline (IC₅₀ = 6.60 µM) and caffeine (IC₅₀ = 7.25 µM) [1]. All three compounds showed selective hAChE inhibition with no inhibition of human butyrylcholinesterase (hBuChE IC₅₀ > 50 µM) [1].

hAChE inhibition
Head-to-head
IC₅₀ = 6.40 µM
vs. pentoxifylline 6.60 µM, caffeine 7.25 µM
Supports AChE inhibition assay context
Human recombinant AChE, Ellman’s assay; no hBuChE inhibition
Acetylcholinesterase Cognition Alzheimer's

Adenosine A1 vs. A2 Receptor Affinity: Quantitative Discrimination

Propentofylline binds to adenosine A1 receptors with a Ki of approximately 20 µM, exhibiting a 10-fold selectivity over A2 receptors (Ki ~ 200 µM) in rat brain sections [1]. In contrast, xanthine derivatives with 7-position substituents such as pentoxifylline were found to be less potent antagonists than xanthine itself (Ki A1 = 170 µM; Ki A2 = 93 µM) [2]. This indicates that while conventional 7-substituted xanthines are weaker antagonists, propentofylline's 7-propyl group actually enhances A1 affinity.

Adenosine receptor affinity
Cross-study
Propentofylline: A1 Ki ~20 µM, A2 Ki ~200 µM (10-fold selective)
Pentoxifylline class: weaker, A1 Ki 170 µM, A2 Ki 93 µM
Supports A1 receptor binding study context
Autoradiography on rat brain; [³H]CHA / [³H]CGS 21680
Adenosine Receptors Neuroprotection Ischemia

In Vivo Efficacy in Experimental Infection: Dose-Response Differentiation from Pentoxifylline

In a neonatal mouse model of S. aureus subcutaneous abscess, propentofylline (HWA-285) showed a distinct optimal protective dose of 25 mg/kg (mortality 45%, P = 0.0046 vs. infected untreated controls with 70% mortality), whereas pentoxifylline was most protective at a lower dose of 15 mg/kg (mortality 27%, P = 0.0001) [1]. Higher doses of both compounds were toxic, but propentofylline's protective window diverged from pentoxifylline's.

In vivo infection model
Head-to-head
Propentofylline: optimal 25 mg/kg, mortality 45% (vs. 70% control, P=0.0046)
Pentoxifylline: optimal 15 mg/kg, mortality 27%
Supports dose-response endpoint differentiation
Neonatal mice, S. aureus s.c. infection; daily dosing
Immunomodulation Infection Neutrophil Function

Cerebral Metabolic Protection in Anoxia: Propentofylline vs. Caffeine

Propentofylline (5 mg/kg i.v.) prevented significant changes in cerebral energy metabolites induced by 30 seconds of nitrogen breathing in rats, whereas caffeine at the same dose showed a trend toward aggravating anoxic metabolic disruption [1]. This directly opposes the effect of a generic methylxanthine in an identical model.

Anoxic cerebral metabolism
Head-to-head
Prevented metabolite disruption at 5 mg/kg i.v.; caffeine exacerbated changes
Supports model-response directional review
Rat, 30 s N₂ breathing, pre-treatment 5 min
Neuroprotection Anoxia Cerebral Metabolism

High-Impact Application Scenarios for Propentofylline Based on Validated Differential Data


cAMP-Specific Pathway Dissection Without cGMP Interference

Investigators requiring selective inhibition of PDE IV over PDE III can use propentofylline as a discriminatory chemical probe. As shown in rat heart cytosol, it is the only xanthine among those tested to display marked selectivity for the rolipram-sensitive PDE IV isoform, while pentoxifylline and others inhibit both cAMP-specific isoforms with similar potency [1]. This scenario is directly supported by quantified isoform selectivity data in Section 3.

Dual Adenosinergic and Cholinesterase Modulation in Cognitive Decline Models

Propentofylline simultaneously inhibits adenosine reuptake (Ki A1 ~20 µM) and human acetylcholinesterase (IC₅₀ = 6.40 µM), outperforming pentoxifylline and caffeine in hAChE potency while maintaining a distinct adenosinergic profile [2][3]. This dual action is mechanistically relevant for studies of vascular dementia and Alzheimer's-type pathology where both neurotransmitter systems are implicated.

Neuroprotection Studies Requiring Opposite-to-Caffeine Outcomes

In anoxic rat models, propentofylline (5 mg/kg i.v.) prevents cerebral energy depletion, whereas an equimolar caffeine dose produces metabolic aggravation [4]. This scenario is critical for ischemia-reperfusion or stroke research where a generic xanthine control would produce a qualitatively opposite effect and invalidate mechanistic conclusions.

Immunomodulatory Dosing Regimens with Defined Pharmacokinetic Boundaries

Propentofylline's distinct dose-response peak at 25 mg/kg in the S. aureus neonatal mouse model, along with its lower serum concentrations compared to pentoxifylline [5], supports its use in studies of infection-driven inflammation where therapeutic window separation from closely related analogs needs to be maintained for valid structure-activity relationship (SAR) conclusions.

Application
Selection Property
Validation Focus
cAMP-specific pathway studies
PDE4 selectivity context
PDE isoform profiling; cGMP interference control
Cognitive decline pathway research
AChE and adenosine dual-target context
Cholinesterase/adenosine endpoint review
Neuroprotection model-response studies
Directional outcome context vs. caffeine
Cerebral metabolite endpoint review
Immunomodulation dosing studies
Dose-response differentiation context
Infection model exposure-response review
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